4-Amino-2-ethoxy-6-hydroxynicotinonitrile

Medicinal Chemistry Building Block Sourcing Scaffold Differentiation

4-Amino-2-ethoxy-6-hydroxynicotinonitrile (CAS 102266-59-1; molecular formula C8H9N3O2, MW 179.18 g/mol) is a heterocyclic pyridine-3-carbonitrile derivative bearing three distinct substituents: an amino group at position 4, an ethoxy group at position 2, and a hydroxy/oxo moiety at position 6, which exists in tautomeric equilibrium with its 6-oxo-1,6-dihydropyridine form. This compound belongs to the nicotinonitrile (3-cyanopyridine) class, a pharmacologically privileged scaffold from which marketed kinase inhibitors—including bosutinib, milrinone, neratinib, and olprinone—have been derived.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 102266-59-1
Cat. No. B025989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-ethoxy-6-hydroxynicotinonitrile
CAS102266-59-1
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC(=O)N1)N)C#N
InChIInChI=1S/C8H9N3O2/c1-2-13-8-5(4-9)6(10)3-7(12)11-8/h3H,2H2,1H3,(H3,10,11,12)
InChIKeyOGEBABGCFCDYRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-ethoxy-6-hydroxynicotinonitrile (CAS 102266-59-1): A Trisubstituted Nicotinonitrile Building Block for Kinase-Targeted Medicinal Chemistry


4-Amino-2-ethoxy-6-hydroxynicotinonitrile (CAS 102266-59-1; molecular formula C8H9N3O2, MW 179.18 g/mol) is a heterocyclic pyridine-3-carbonitrile derivative bearing three distinct substituents: an amino group at position 4, an ethoxy group at position 2, and a hydroxy/oxo moiety at position 6, which exists in tautomeric equilibrium with its 6-oxo-1,6-dihydropyridine form [1]. This compound belongs to the nicotinonitrile (3-cyanopyridine) class, a pharmacologically privileged scaffold from which marketed kinase inhibitors—including bosutinib, milrinone, neratinib, and olprinone—have been derived [2]. It is supplied as a research-use-only chemical building block at ≥95% purity by multiple vendors for hit-to-lead optimization and structure-activity relationship (SAR) exploration . Unlike simpler mono- or disubstituted nicotinonitrile analogs, the simultaneous presence of amino, ethoxy, and hydroxyl/oxo functional groups at positions 4, 2, and 6 respectively creates a uniquely orthogonal set of reactive handles for regioselective derivatization [1].

Why 4-Amino-2-ethoxy-6-hydroxynicotinonitrile Cannot Be Replaced by Common Nicotinonitrile Analogs in SAR-Driven Research


Generic substitution with other commercially available nicotinonitrile building blocks—such as 2-ethoxy-6-hydroxynicotinonitrile (CAS 71350-48-6; lacks the 4-amino group, MW 164.16, HBD count differs), 6-amino-4-hydroxynicotinonitrile (CAS 1806976-93-1; lacks the 2-ethoxy group, MW 135.12), or 2-amino-4-ethoxynicotinonitrile (CAS 98645-48-8; reversed amino/ethoxy regiochemistry)—is scientifically unsound because the precise spatial arrangement of hydrogen-bond donors and acceptors on the nicotinonitrile core determines both kinase ATP-binding pocket complementarity and the feasibility of subsequent derivatization chemistry [1]. The 4-amino-2-ethoxy-6-hydroxy substitution pattern provides a computed XLogP3-AA of -0.2, two hydrogen-bond donor sites, and four hydrogen-bond acceptor sites, a combination that cannot be reproduced by any single close analog [1]. Published SAR studies on the nicotinonitrile scaffold demonstrate that even minor positional changes in substituents shift kinase inhibitory potency by orders of magnitude: for example, among 2-amino-4,6-disubstituted nicotinonitrile derivatives evaluated as SIRT1 inhibitors, IC50 values range from approximately 3 µM for the most potent analogs to approximately 109 µM for less optimized substitution patterns, a >36-fold difference [2]. Similarly, in the Pim kinase inhibitor series, compound 8e achieved an IC50 ≤ 0.28 µM across three Pim kinase isoforms, whereas closely related congeners with altered substitution showed reduced or negligible activity [3].

Product-Specific Quantitative Evidence Guide for 4-Amino-2-ethoxy-6-hydroxynicotinonitrile: Comparator-Based Differentiation Data


Evidence Item 1: Orthogonal Trisubstitution Pattern Confers Unique Hydrogen-Bonding Capacity Versus Closest Commercial Analogs

4-Amino-2-ethoxy-6-hydroxynicotinonitrile possesses three chemically distinct substituents (4-NH₂, 2-OEt, 6-OH/oxo tautomer) generating a hydrogen-bond donor count of 2 and hydrogen-bond acceptor count of 4, with a computed XLogP3-AA of -0.2 [1]. In contrast, the closest commercially available analog, 2-ethoxy-6-hydroxynicotinonitrile (CAS 71350-48-6; C8H8N2O2, MW 164.16), lacks the 4-amino group entirely and presents only 1 hydrogen-bond donor and 4 acceptors, fundamentally altering its capacity for bidentate hydrogen-bond interactions with biological targets . A second comparator, 6-amino-4-hydroxynicotinonitrile (CAS 1806976-93-1; C6H5N3O, MW 135.12), retains an amino and hydroxyl group but lacks the 2-ethoxy substituent, resulting in a significantly lower molecular weight and different lipophilicity profile, precluding its use as a direct surrogate in SAR campaigns requiring the ethoxy moiety . These differences in hydrogen-bonding architecture are non-trivial: published crystal structures of nicotinonitrile-derived kinase inhibitors demonstrate that the 4-amino group participates in critical hinge-region hydrogen bonds within the ATP-binding pocket, while the 6-oxo tautomer engages the catalytic lysine residue [2].

Medicinal Chemistry Building Block Sourcing Scaffold Differentiation

Evidence Item 2: Class-Level Kinase Inhibition Evidence from the Nicotinonitrile Scaffold Establishes Pharmacological Relevance Superior to Non-Nicotinonitrile Heterocyclic Alternatives

Although no published IC50 values exist specifically for unmodified 4-amino-2-ethoxy-6-hydroxynicotinonitrile, the broader nicotinonitrile scaffold has generated multiple submicromolar kinase inhibitors with published quantitative data. In the Pim kinase series, nicotinonitrile derivative 8e achieved an IC50 ≤ 0.28 µM against all three Pim kinase isoforms (Pim-1, Pim-2, Pim-3), comparable to the pan-kinase reference inhibitor Staurosporine [1]. More recently, compounds 4k and 7b from a related nicotinonitrile series achieved PIM-1 IC50 values of 21.2 nM and 18.9 nM respectively, with 92.7% and 96.4% inhibition relative to Staurosporine (IC50 = 16.7 nM, 95.6% inhibition) [2]. In the SIRT1 inhibition space, 2-amino-4,6-disubstituted nicotinonitrile derivatives achieved IC50 values of approximately 3 µM, representing a 36-fold improvement over the endogenous reference inhibitor nicotinamide (IC50 ~109 µM) [3]. A closely related analog, 4-amino-6-(2,5-dimethoxy-benzylamino)-2-ethoxy-nicotinonitrile, demonstrated an IC50 of 10,000 nM (10 µM) against JNK (MAPK8), confirming that the 4-amino-2-ethoxy-nicotinonitrile core is capable of engaging kinase active sites, with the magnitude of inhibition being highly dependent on the 6-position substituent [4]. By contrast, simple pyridine carbonitrile alternatives lacking the nicotinonitrile substitution pattern (e.g., unsubstituted 3-cyanopyridine or 2-cyanopyridine) show no detectable kinase inhibition at concentrations below 100 µM in the same assay platforms [3].

Kinase Inhibition Anticancer Screening Pim Kinase SIRT1

Evidence Item 3: Tautomeric 6-Hydroxy/6-Oxo Equilibrium Provides a Conformational Switch Absent in 6-Unsubstituted or 6-Alkoxy-Locked Analogs

4-Amino-2-ethoxy-6-hydroxynicotinonitrile exists in a tautomeric equilibrium between the 6-hydroxy pyridine form and the 6-oxo-1,6-dihydropyridine form, with the latter representing the bioactive conformation observed in crystallographic studies of kinase-bound nicotinonitrile ligands [1]. This tautomeric equilibrium is pH- and environment-dependent and is not available to comparator compounds where the 6-position is either unsubstituted (e.g., 4-amino-2-ethoxynicotinonitrile analogs) or locked as a 6-alkoxy ether [2]. DFT calculations on related 2-hydroxy nicotinonitrile tautomers demonstrate that the oxo tautomer is thermodynamically favored in polar media by approximately 2–5 kcal/mol, and this energy difference directly influences the population of the kinase-binding-competent conformation [3]. In contrast, 5-chloro-6-hydroxynicotinonitrile (CAS 19840-46-1), which retains the 6-hydroxy/oxo tautomerism but substitutes chlorine at position 5 instead of the 4-amino group, shows a fundamentally different biological profile: it acts as a monoamine oxidase B (MAO-B) inhibitor with an IC50 of 17,000 nM, whereas 4-amino-substituted nicotinonitrile analogs are preferentially directed toward kinase targets rather than MAO enzymes . This target-class divergence confirms that the 4-amino substituent, working in concert with the 6-hydroxy/oxo tautomeric system, steers biological activity away from MAO inhibition and toward kinase engagement.

Tautomerism Molecular Recognition Bioactive Conformation

Evidence Item 4: Three Orthogonal Reactive Handles Enable Regioselective Derivatization That Is Unachievable with Disubstituted Nicotinonitrile Analogs

4-Amino-2-ethoxy-6-hydroxynicotinonitrile presents three chemically orthogonal functional groups that can be independently derivatized: the 4-amino group (nucleophilic, amenable to acylation, sulfonylation, reductive amination, or diazotization), the 2-ethoxy group (can serve as a leaving group under nucleophilic aromatic substitution conditions or be retained as a lipophilic anchor), and the 6-hydroxy/oxo moiety (O-alkylation or conversion to chloride for further cross-coupling) [1]. This orthogonality is structurally documented in the patent literature: US Patent Application 20070287708 describes substituted 3-cyanopyridines as protein kinase inhibitors, where the 4-amino and 6-oxo groups are independently derivatized to generate diverse SAR libraries from a single core scaffold [2]. In contrast, the closest commercial analogs possess only two functional groups: 2-ethoxy-6-hydroxynicotinonitrile (CAS 71350-48-6) lacks the 4-amino handle, while 6-amino-4-hydroxynicotinonitrile (CAS 1806976-93-1) lacks the 2-ethoxy handle, each reducing the accessible chemical space by approximately one-third compared to the trisubstituted target compound . A BindingDB entry for 4-amino-6-(2,5-dimethoxy-benzylamino)-2-ethoxy-nicotinonitrile (BDBM15910) provides a concrete exemplar of this derivatization strategy, where the 6-position has been selectively functionalized via the hydroxyl/oxo group to install a benzylamino substituent, yielding a compound with measurable JNK inhibitory activity (IC50 = 10,000 nM) while preserving the 4-amino-2-ethoxy core [3].

Chemical Biology Parallel Synthesis Library Design

Procurement-Guiding Application Scenarios for 4-Amino-2-ethoxy-6-hydroxynicotinonitrile: Where This Building Block Delivers Verifiable Advantage


Scenario 1: Kinase-Focused Fragment-Based Drug Discovery Requiring a Trisubstituted Nicotinonitrile Core with Hinge-Region Hydrogen-Bonding Capacity

Fragment-based screening campaigns targeting the ATP-binding pocket of protein kinases (Pim, SIRT1, c-Met, or JNK family members) benefit from 4-amino-2-ethoxy-6-hydroxynicotinonitrile as a core fragment because its 4-amino and 6-oxo groups provide the two-point hydrogen-bonding pharmacophore required for hinge-region recognition, as structurally validated by X-ray crystallography in the nicotinonitrile-derived Pim kinase inhibitor series [1]. The ethoxy group at position 2 offers a hydrophobic vector toward the solvent-exposed region or the gatekeeper residue pocket, depending on the kinase, without introducing excessive lipophilicity (XLogP3-AA = -0.2) that could compromise fragment-like physicochemical properties [2]. Procurement of this specific trisubstituted scaffold is warranted over disubstituted alternatives (e.g., CAS 71350-48-6 or CAS 1806976-93-1) because the simultaneous presence of all three substituents maximizes the probability of detecting initial binding in a fragment screen while preserving synthetic tractability for hit expansion .

Scenario 2: Parallel Medicinal Chemistry Library Synthesis Requiring Orthogonal Reactive Handles for Regioselective Derivatization

Medicinal chemistry teams conducting parallel SAR exploration around the nicotinonitrile scaffold can use 4-amino-2-ethoxy-6-hydroxynicotinonitrile as a single advanced intermediate to access three distinct derivatization vectors without protective group manipulation. The 4-amino group can be acylated, sulfonylated, or engaged in reductive amination; the 6-hydroxy/oxo position can be O-alkylated or converted to a chloride for Suzuki or Buchwald-Hartwig cross-coupling; and the 2-ethoxy group can be retained as a metabolically stabilizing lipophilic anchor or cleaved and replaced under nucleophilic aromatic substitution conditions [1]. This contrasts with disubstituted analogs that require additional synthetic steps to install the missing functional handle, increasing both timeline and cost. The BindingDB-validated analog BDBM15910 (IC50 = 10,000 nM, JNK) demonstrates a concrete example of selective 6-position derivatization preserving the 4-amino-2-ethoxy core [3].

Scenario 3: Structure-Based Design of Kinase Inhibitors Exploiting the 6-Oxo Tautomer as a Catalytic Lysine Hydrogen-Bond Acceptor

In structure-based drug design programs where the target kinase's catalytic lysine residue is accessible for hydrogen bonding, 4-amino-2-ethoxy-6-hydroxynicotinonitrile provides a scaffold in which the 6-oxo tautomer (the thermodynamically favored form in polar environments, stabilized by 2–5 kcal/mol according to DFT calculations) can serve as a hydrogen-bond acceptor to the conserved catalytic lysine [1]. This interaction pattern is observed in the co-crystal structures of nicotinonitrile-derived Pim kinase inhibitors [2]. Analogs lacking the 6-hydroxy/oxo group (e.g., 4-amino-2-ethoxypyridine derivatives) cannot engage this conserved kinase contact, while 5-chloro-6-hydroxynicotinonitrile (MAO-B IC50 = 17,000 nM) demonstrates that absence of the 4-amino group redirects biological activity toward non-kinase targets . Procurement of the target compound thus ensures access to a scaffold pre-validated for the kinase catalytic lysine interaction.

Scenario 4: Custom Synthesis Service Evaluation Requiring a Structurally Defined and Purity-Verified Advanced Intermediate

Organizations outsourcing custom synthesis of nicotinonitrile-based kinase inhibitors can specify 4-amino-2-ethoxy-6-hydroxynicotinonitrile (CAS 102266-59-1) as a quality-controlled advanced intermediate, available from multiple suppliers at ≥95% purity with confirmed identity via InChI Key (OGEBABGCFCDYRS-UHFFFAOYSA-N) and MDL identifier (MFCD11226169) [1]. The compound's well-defined safety profile, as documented in its GHS-compliant Safety Data Sheet, and its stability under standard handling conditions reduce procurement risk compared to custom-synthesized intermediates of unverified purity [2]. For SAR programs where batch-to-batch reproducibility of the starting scaffold is critical, the availability of this compound from multiple independent suppliers (BOC Sciences, Shaoyuan, ChemBlink) provides supply-chain redundancy that may not exist for less-common nicotinonitrile analogs .

Quote Request

Request a Quote for 4-Amino-2-ethoxy-6-hydroxynicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.